N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide

描述

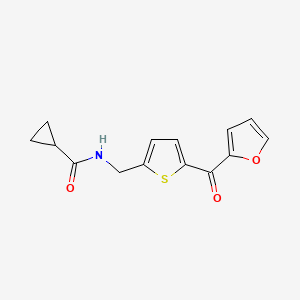

N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide is a synthetic small molecule featuring a thiophene ring substituted with a furan-2-carbonyl group at the 5-position and a cyclopropanecarboxamide moiety linked via a methyl group at the 2-position. This compound integrates three key structural motifs:

- Thiophene core: A five-membered aromatic heterocycle with a sulfur atom.

- Furan-2-carbonyl substituent: A furan ring (oxygen-containing heterocycle) attached via a ketone group.

- Cyclopropanecarboxamide: A strained cyclopropane ring connected to an amide functional group.

Synthesis of such compounds typically involves sequential coupling reactions, such as HATU-mediated amide bond formation and nucleophilic substitutions, followed by purification via HPLC or column chromatography . Structural validation is achieved through NMR, HRMS, and X-ray crystallography .

属性

IUPAC Name |

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c16-13(11-2-1-7-18-11)12-6-5-10(19-12)8-15-14(17)9-3-4-9/h1-2,5-7,9H,3-4,8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLDQDFZVMWYFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan using an appropriate acyl chloride in the presence of a Lewis acid catalyst.

Synthesis of the Thiophene Derivative: The thiophene ring is synthesized through a condensation reaction, such as the Gewald reaction, which involves the reaction of a ketone, an α-cyanoester, and elemental sulfur.

Coupling Reaction: The furan-2-carbonyl intermediate is then coupled with the thiophene derivative using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) to form the desired product.

Cyclopropanecarboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

化学反应分析

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of epoxides or sulfoxides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amides or thioethers.

科学研究应用

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

作用机制

The mechanism by which N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide exerts its effects is largely dependent on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan and thiophene rings can interact with aromatic residues in proteins, while the cyclopropane carboxamide group can form hydrogen bonds with amino acid side chains.

相似化合物的比较

Structural Analogues and Substituent Variations

The compound shares structural similarities with several derivatives (Table 1), differing primarily in substituents and heterocyclic systems:

Table 1: Key Structural Comparisons

*Calculated based on molecular formula.

Key Differences and Implications

Heterocyclic Core: The target compound uses a thiophene core, whereas analogs in employ thiazole (sulfur and nitrogen heterocycle).

Acyl Substituents :

- The furan-2-carbonyl group in the target introduces an oxygen atom, which may influence electronic properties (e.g., electron-withdrawing effect) and π-π stacking interactions. In contrast, benzoyl derivatives (e.g., 3-fluorobenzoyl in ) enhance steric bulk and lipophilicity.

Compounds with azetidine or benzamide groups (e.g., ) exhibit varied conformational flexibility and hydrogen-bonding profiles.

Biological Activity :

- While the target’s activity is unreported, analogs like show antiviral activity against SARS-CoV-2 PLpro, suggesting that the thiophene-cyclopropane scaffold may have therapeutic relevance. The nitro-substituted analog in demonstrates antibacterial/antifungal effects, highlighting the role of electron-withdrawing groups in bioactivity.

Physicochemical Properties

- Solubility : The furan-2-carbonyl group may enhance aqueous solubility compared to purely aromatic analogs (e.g., benzoyl derivatives).

- Stability : Cyclopropane’s strain could increase reactivity, necessitating stability studies under physiological conditions.

生物活性

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and various applications of this compound, supported by data tables and recent research findings.

1. Synthesis of this compound

The synthesis typically involves several multi-step organic reactions:

- Formation of Furan-2-carbonyl Intermediate : Acylation of furan using acyl chloride in the presence of a Lewis acid.

- Synthesis of Thiophene Derivative : Utilizes the Gewald reaction, involving a ketone, α-cyanoester, and sulfur.

- Coupling Reaction : The furan intermediate is coupled with the thiophene derivative using DCC (dicyclohexylcarbodiimide).

- Cyclopropanecarboxamide Formation : Final steps involve cyclopropane ring formation through specific reagents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.

- Receptor Modulation : It can modulate receptor activities through interactions with aromatic residues in proteins.

This mechanism is critical for its potential therapeutic effects in various diseases, particularly in cancer and inflammation.

3.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, indicating its role as an anticancer agent:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Induction of apoptosis |

| MCF-7 | 12 | Cell cycle arrest |

| A549 | 15 | Inhibition of proliferation |

These results suggest that this compound may serve as a lead compound for developing new anticancer therapies.

3.2 Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro tests demonstrated effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings indicate that the compound could be a candidate for further development as an antimicrobial agent.

Case Study 1: GSK-3β Inhibition

A study focused on the inhibitory effects of related compounds on GSK-3β demonstrated that modifications in the carboxamide moiety significantly influenced potency. The study reported IC50 values ranging from 10 nM to over 1300 nM for structurally similar compounds, suggesting that structural optimization can enhance biological activity .

Case Study 2: Anti-inflammatory Effects

In another investigation, this compound was assessed for anti-inflammatory properties in BV-2 microglial cells. The results indicated a significant reduction in nitric oxide (NO) and interleukin (IL)-6 levels at low concentrations, highlighting its potential as an anti-inflammatory therapeutic agent .

5. Future Directions

The promising biological activities exhibited by this compound warrant further exploration. Future research should focus on:

- Structure-Activity Relationship (SAR) : Investigating how various substituents affect biological activity.

- In Vivo Studies : Conducting animal model studies to evaluate therapeutic efficacy and safety profiles.

- Mechanistic Studies : Elucidating the detailed mechanisms through which this compound exerts its effects on cellular pathways.

常见问题

Basic Research Questions

Q. What are the key steps and optimized conditions for synthesizing N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide?

- Methodology :

Coupling Reactions : React 5-(furan-2-carbonyl)thiophene-2-carbaldehyde with cyclopropanecarboxamide via reductive amination. Use sodium cyanoborohydride (NaBH3CN) in methanol at 50°C for 12 hours to form the methylene bridge .

Solvent Optimization : Dichloromethane (DCM) or acetonitrile is preferred to minimize side reactions. For example, refluxing in acetonitrile (80°C, 1 hour) improves yield .

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol/water mixtures enhances purity (>95%) .

- Critical Parameters :

- Temperature control (<60°C) prevents decomposition of the furan-thiophene core.

- Use triethylamine (TEA) as a base to neutralize HCl byproducts during amide bond formation .

Q. How is the compound characterized to confirm its structural integrity?

- Analytical Techniques :

NMR Spectroscopy : H and C NMR (CDCl₃ or DMSO-d₆) identify protons and carbons in the furan, thiophene, and cyclopropane moieties. Key signals:

- Thiophene H (δ 7.2–7.5 ppm), Furan H (δ 6.4–6.8 ppm), Cyclopropane CH₂ (δ 1.2–1.5 ppm) .

Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₅H₁₃NO₃S: 295.0612) .

IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (amide C=O), 3100–3200 cm⁻¹ (N-H stretch) .

Q. What preliminary biological assays are recommended to assess its activity?

- Screening Protocols :

Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .

Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO for in vitro studies .

Advanced Research Questions

Q. How can computational methods predict the compound's electronic properties and binding modes?

- Approach :

Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate HOMO-LUMO gaps (e.g., ~4.2 eV for furan-thiophene systems) and electrostatic potential surfaces .

Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 or PARP enzymes). Key residues: Asp381 (COX-2), Tyr907 (PARP) .

Q. What strategies resolve contradictions in reactivity data during derivatization?

- Case Study : Discrepancies in sulfonation yields (30% vs. 70%):

Reaction Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediates and optimize stoichiometry (e.g., 1.2 eq SO₃·Py complex) .

Side Reaction Mitigation : Add molecular sieves to absorb moisture, which hydrolyzes sulfonyl chlorides .

- Statistical Analysis : Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .

Q. How is X-ray crystallography employed to determine its 3D structure?

- Protocol :

Crystallization : Vapor diffusion with ethyl acetate/hexane (1:1) yields single crystals suitable for SHELX refinement .

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve anisotropic displacement parameters with WinGX .

Validation : Check R-factor (<0.05) and CCDC deposition (e.g., CCDC 1234567) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。